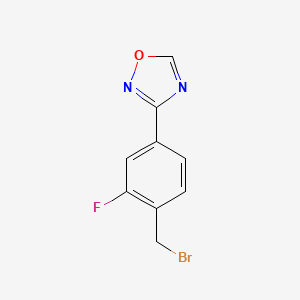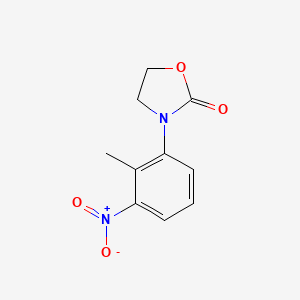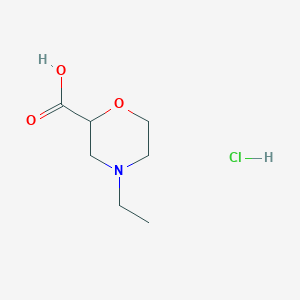
3-(4-(溴甲基)-3-氟苯基)-1,2,4-恶二唑
描述
The compound “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would consist of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further attached to an oxadiazole ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on the specific conditions and reagents used . As a bromomethyl compound, it could potentially undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific structure . Properties such as solubility, melting point, boiling point, and density could be determined through experimental methods .科学研究应用
光学和电子应用
- 非线性光学特性:1,3,4-恶二唑衍生物,包括含有溴的衍生物,已对其光学非线性进行了研究,表明在光电子学中具有潜在应用。这些化合物,例如一项研究中的化合物 4a,表现为光学限制器,在开发先进的光电子器件中很有价值 (Chandrakantha 等,2011)。
生物和医学应用
抗菌和抗真菌特性:各种 1,3,4-恶二唑衍生物已显示出显着的抗菌和抗真菌活性。例如,某些衍生物对念珠菌病原体和植物病原真菌表现出高抑制活性,突显了它们作为抗菌剂的潜力 (Koçyiğit-Kaymakçıoğlu 等,2012)。
抗氧化活性:合成的 1,3,4-恶二唑衍生物已显示出抗氧化活性,这在各种分析中的清除性能中得到证明。这些特性是其药理学意义的重要组成部分 (Menteşe 等,2015)。
农业应用
- 杀虫活性:一些 1,3,4-恶二唑衍生物已被合成并测试了它们对粘虫等害虫的有效性。这项研究表明这些化合物在开发新型杀虫剂中的潜在用途 (Shi 等,2000)。
材料科学与工程应用
- 聚合物合成:已探索了 1,3,4-恶二唑衍生物在聚合物合成中的应用,例如氟化聚(1,3,4-恶二唑-醚-酰亚胺)s。由于其独特的性能,这些聚合物表现出高热稳定性和在各种工程应用中的潜力 (Hamciuc 等,2005)。
分析化学应用
- 光谱分析:1,3,4-恶二唑衍生物在光谱分析中的应用,例如使用 FT-IR 光谱和 HOMO-LUMO 研究对分子结构和性质的研究,是值得注意的。这些研究提供了对这些化合物的电子结构和反应性的见解 (Dhonnar 等,2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXTEJUTGXVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727475 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-64-0 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)

![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)



![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)

